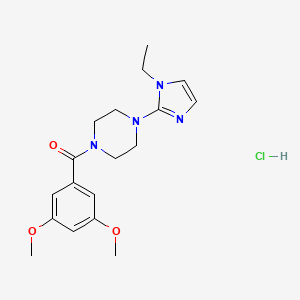

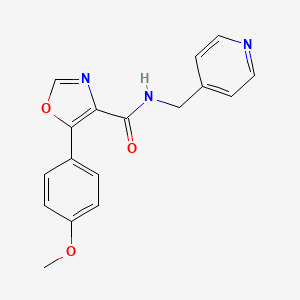

5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to 5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, specifically triazole derivatives, have been synthesized and investigated for their antimicrobial properties. A study detailed the synthesis of various 1,2,4-triazole derivatives from the reaction of ester ethoxycarbonylhydrazones with primary amines. Among the synthesized compounds, some displayed moderate to good antimicrobial activities against tested microorganisms, suggesting potential application in developing antimicrobial agents (Bektaş et al., 2007).

Structural Analysis and Optimization

Another aspect of research involving triazole compounds, including those structurally related to the compound , focuses on the structural analysis through X-ray diffraction techniques and optimization using density functional theory (DFT). This approach provides insights into the molecular structure and potential for hydrogen bonding, which could influence the compound's chemical properties and reactivity. Such detailed structural analysis aids in understanding the compound's interaction at the molecular level, potentially guiding the design of more efficient derivatives (Șahin et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Further research into triazole derivatives has explored their potential as enzyme inhibitors, which could have therapeutic applications. Specifically, studies have synthesized novel heterocyclic compounds from triazole precursors and investigated their inhibitory activity against lipase and α-glucosidase. Some compounds exhibited significant inhibitory activity, suggesting their potential in treating conditions related to enzyme dysfunction, such as diabetes or obesity (Bekircan et al., 2015).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-chlorophenyl)amino)-N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 2,4-dimethoxybenzyl azide to form the intermediate compound, which is then reacted with propiolic acid to yield the final product.", "Starting Materials": [ "4-chloroaniline", "2,4-dimethoxybenzyl azide", "propiolic acid", "diethyl ether", "triethylamine", "dichloromethane", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in dichloromethane and add triethylamine. Stir the mixture for 10 minutes.", "Step 2: Add 2,4-dimethoxybenzyl azide to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add propiolic acid to the reaction mixture and stir for 12 hours at room temperature.", "Step 4: Extract the reaction mixture with diethyl ether and wash with water.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 6: Purify the crude product by column chromatography using ethyl acetate as the eluent.", "Step 7: Dry the purified product with magnesium sulfate and recrystallize from ethyl acetate to obtain the final product." ] } | |

CAS RN |

1291859-25-0 |

Molecular Formula |

C18H18ClN5O3 |

Molecular Weight |

387.82 |

IUPAC Name |

5-(4-chloroanilino)-N-[(2,4-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C18H18ClN5O3/c1-26-14-8-3-11(15(9-14)27-2)10-20-18(25)16-17(23-24-22-16)21-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24) |

InChI Key |

PPVSAQKHDNYODF-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)

![2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole](/img/structure/B2388639.png)

![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2388644.png)

![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)

![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)